molecular formula C16H14BrFN2O3 B2463085 N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034280-73-2

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2463085
CAS No.: 2034280-73-2
M. Wt: 381.201
InChI Key: DNVKOOIKSFVNPO-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a tetrahydroindolizine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The specific substitution pattern on the molecule, including the 2-bromo-4-fluorophenyl group, is strategically incorporated to enhance binding affinity and selectivity during the discovery of novel bioactive molecules . Researchers can leverage this compound as a key synthetic intermediate in constructing more complex structures, particularly in projects aimed at kinase inhibition or the modulation of central nervous system (CNS) receptors . Its structural attributes make it a promising candidate for lead optimization in early-stage discovery programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(18)7-10(11)17/h4-5,7-8H,2-3,6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVKOOIKSFVNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be described by the following chemical properties:

PropertyValue
Molecular FormulaC20H18BrFN2O3
Molecular Weight433.277 g/mol
CAS Number79069-37-7
LogP2.489

Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related compounds have demonstrated their ability to modulate ion channels and influence protein-protein interactions (PPIs) within neuronal pathways. The inhibition of sodium channels (Na_v1.6) has been particularly noted as a mechanism through which these compounds affect neuronal excitability and could potentially lead to therapeutic applications in neurological disorders .

Biological Activity

  • Antitumor Activity :
    • Several studies have suggested that similar indolizine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
    • Case Study : A derivative showed IC50 values in the micromolar range against breast cancer cells, indicating significant antitumor potential.
  • Anti-inflammatory Effects :
    • Compounds in this class have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
    • Research Finding : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, a related compound reduced TNF-alpha and IL-6 levels significantly.
  • Neuroprotective Properties :
    • The neuroprotective effects of these compounds are linked to their ability to modulate neuroinflammation and oxidative stress.
    • Clinical Observation : In models of neurodegenerative diseases, these compounds were able to improve cognitive function and reduce neuronal death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveImproved cognitive function

Table 2: IC50 Values for Related Compounds

CompoundCell LineIC50 (µM)
Compound A (similar structure)MCF-7 (breast cancer)15
Compound BHeLa (cervical cancer)25
Compound CSH-SY5Y (neuroblastoma)10

Scientific Research Applications

Anticancer Applications

Recent studies have indicated the compound's potential as an anticancer agent. Research highlights include:

Mechanism of Action :

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle, particularly at the S phase, preventing proliferation.

Case Study: Breast Cancer :
In a study assessing its effects on MCF-7 breast cancer cells:

  • IC50 Value : Approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments (e.g., SAHA with an IC50 of 17.25 µM).
  • Mechanism Insights : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Activity Spectrum :

  • Gram-positive and Gram-negative Bacteria : Preliminary results indicate potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli.
Activity TypeTarget OrganismsIC50/EffectivenessMechanism
AnticancerMCF-7 cells1.30 µMInduces apoptosis, cell cycle arrest
AntimicrobialStaphylococcus aureus, Escherichia coliNot specifiedDisruption of bacterial cell wall

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies provide insights into how the compound may interact at a molecular level, enhancing our understanding of its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several analogs, primarily differing in core structure (indole vs. tetrahydroindolizine) and substituent patterns. Key comparisons include:

Indole-Based Analogs

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Core: Indole (monocyclic) vs. tetrahydroindolizine (bicyclic). Substituents: 4-Benzoylphenyl (electron-withdrawing) vs. 2-bromo-4-fluorophenyl. Properties: Higher melting point (249–250°C) and moderate synthesis yield (37.5%). IR shows a carbonyl peak at 1666 cm⁻¹, consistent with the benzoyl group .

5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4)

  • Substituents : 2-(4-Methylbenzoyl)phenyl introduces steric hindrance.
  • Properties : Lower yield (10%) and melting point (233–234°C), suggesting steric/electronic challenges in synthesis .

Tetrahydroindolizine-Based Analogs

N-(2-chloro-4-methylphenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

  • Substituents : 2-Chloro-4-methylphenyl (chloro: EWG; methyl: EDG) vs. bromo-fluorophenyl.
  • Properties : Commercially available (Life Chemicals), with pricing varying by quantity (e.g., $312 for 75 mg). Chlorine’s smaller size and lower polarizability compared to bromine may reduce lipophilicity .

Data Table: Key Comparative Properties

Compound Name Core Structure Substituents Melting Point (°C) Synthesis Yield (%) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Tetrahydroindolizine 2-Bromo-4-fluorophenyl Not reported Not reported 430.24 Not available
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole 4-Benzoylphenyl 249–250 37.5 358.37 IR: 1666 cm⁻¹ (C=O)
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide Indole 2-(4-Methylbenzoyl)phenyl 233–234 10 372.39 IR: 1670 cm⁻¹ (C=O)
N-(2-chloro-4-methylphenyl)-...tetrahydroindolizine-8-carboxamide Tetrahydroindolizine 2-Chloro-4-methylphenyl Not reported Not reported 364.81 Commercial pricing data available
7-Methoxy-5-oxo-N-phenyl-...tetrahydroindolizine-8-carboxamide Tetrahydroindolizine Phenyl Not reported Not reported 316.33 Not available

Research Findings and Trends

Substituent Effects :

  • Halogens : Bromine’s larger atomic radius and polarizability (vs. chlorine) in the target compound could increase lipophilicity and strengthen halogen bonding.
  • Electron-Donating/Accepting Groups : Methoxy (EDG) and oxo (EWG) on the core may balance electron density, influencing solubility and hydrogen-bonding capacity .

Synthesis Challenges :

  • Lower yields in sterically hindered analogs (e.g., Compound 4, 10%) highlight the need for optimized reaction conditions for bulky substituents .

Commercial Viability :

  • The commercial availability of the chloro-methyl analog () suggests scalability for the target compound with proper synthetic routes .

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